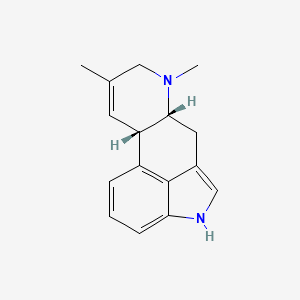
Ergoline, 8,9-didehydro-6,8-dimethyl-, (10beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ergoline, 8,9-didehydro-6,8-dimethyl-, (10beta)- is a chemical compound that belongs to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are found in various natural sources, including fungi and plants. These compounds have been studied extensively for their pharmacological properties and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ergoline, 8,9-didehydro-6,8-dimethyl-, (10beta)- involves multiple steps, starting from simpler precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the ergoline skeleton. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of ergoline derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to isolate the desired compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
Ergoline, 8,9-didehydro-6,8-dimethyl-, (10beta)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ergoline, 8,9-didehydro-6,8-dimethyl-, (10beta)- has been studied for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use in treating migraines and other neurological conditions.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of ergoline, 8,9-didehydro-6,8-dimethyl-, (10beta)- involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, and other proteins that play a role in various physiological processes. The compound’s effects are mediated through these interactions, leading to changes in cellular signaling pathways and biological responses.
Comparación Con Compuestos Similares
Ergoline, 8,9-didehydro-6,8-dimethyl-, (10beta)- can be compared with other ergoline derivatives, such as:
Lysergic Acid Diethylamide (LSD): Known for its psychedelic effects.
Ergotamine: Used in the treatment of migraines.
Ergine: Found in certain plant species and known for its psychoactive properties.
Each of these compounds has unique structural features and biological activities, making them distinct from one another. Ergoline, 8,9-didehydro-6,8-dimethyl-, (10beta)- is unique in its specific chemical structure and the resulting pharmacological properties.
Propiedades
Número CAS |
82597-81-7 |
|---|---|
Fórmula molecular |
C16H18N2 |
Peso molecular |
238.33 g/mol |
Nombre IUPAC |
(6aR,10aS)-7,9-dimethyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C16H18N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-6,8,13,15,17H,7,9H2,1-2H3/t13-,15+/m0/s1 |
Clave InChI |
XJOOMMHNYOJWCZ-DZGCQCFKSA-N |
SMILES isomérico |
CC1=C[C@@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C |
SMILES canónico |
CC1=CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





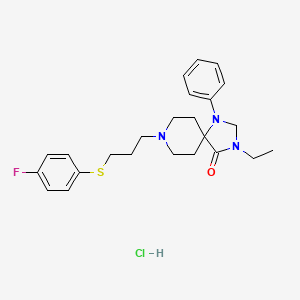
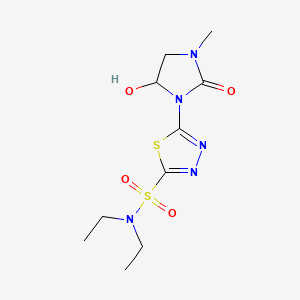
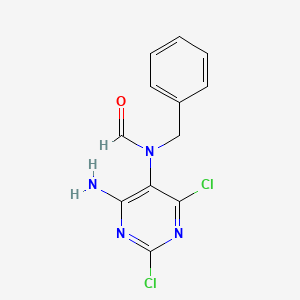


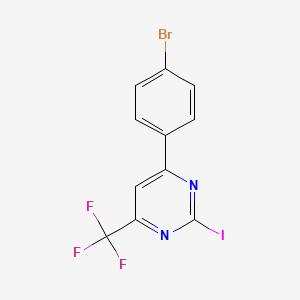
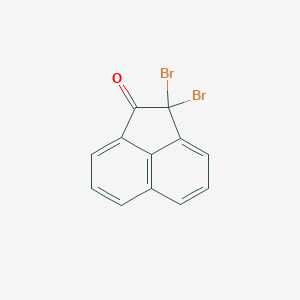
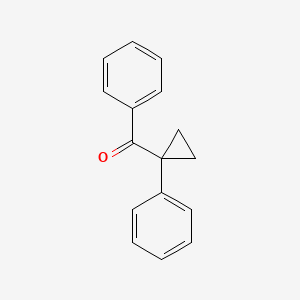
![4'-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B12809122.png)
![4-[(1E,3Z,5Z,7Z,9E,11Z,13E,15Z,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B12809130.png)
![1-Amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B12809135.png)
